ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, ethyl groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield an alcohol or alkane .
Scientific Research Applications
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include:
- 2-(DIETHYLAMINO)ETHYL 4-NITROBENZOATE HYDROCHLORIDE
- 2-(DIMETHYLAMINO)ETHYL 4-AMINOBENZOATE
Uniqueness
What sets ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H34N2O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H34N2O4S/c1-6-19-11-14-21(15-12-19)29-27-25(28(32)34-10-5)26(31)24(35-27)17-20-13-16-22(30(7-2)8-3)18-23(20)33-9-4/h11-18,31H,6-10H2,1-5H3/b24-17-,29-27? |
InChI Key |
AJPZRZILIHYRKJ-FKMRTPQPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(C=C(C=C3)N(CC)CC)OCC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(C=C(C=C3)N(CC)CC)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
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